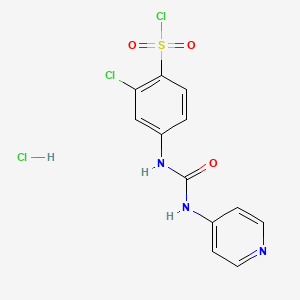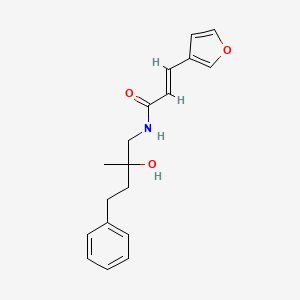
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first identified in a high-throughput screen for compounds that inhibit the Hippo signaling pathway, which is known to be involved in tumorigenesis. FPH1 has since been found to have a wide range of applications in scientific research, including as a tool for studying cell signaling pathways and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Mitigation of Food Contaminants
One notable application is in the context of mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food products. These compounds, formed in heat-treated foods, have been identified as potentially carcinogenic. Research has focused on elucidating their formation mechanisms and finding routes to reduce their levels in foods, thereby lowering consumer intake. Strategies include preventive measures such as using asparaginase and reducing thermal input, as well as removal interventions like vacuum treatment for already formed contaminants (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
Another significant application is in the medical field, particularly targeting viral proteins. A closely related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential as an inhibitor against SARS coronavirus. This demonstrates a promising avenue for antiviral drug development, highlighting the role of furan-acrylamide derivatives in inhibiting crucial viral processes without significant cytotoxicity (Lee et al., 2017).
Synthetic Chemistry and Materials Science
In synthetic chemistry, compounds with the furan and acrylamide moieties are utilized in creating polymers and other materials with specialized properties. For instance, the polymerization of acrylamide derivatives, including those with furan rings, has been explored for creating materials with unique physical and chemical properties. These research efforts contribute to the development of novel materials for various applications, including biotechnology and materials science. Studies have focused on mechanisms of polymerization, exploring conditions that influence the properties of the resultant polymers, and investigating their potential applications (Mori et al., 2005).
Environmental and Health Impact Studies
Moreover, the environmental and health impacts of acrylamide and furan compounds have been extensively studied. Research into their occurrence, formation mechanisms, toxicity, and methods for detection and reduction is crucial for food safety and public health. The analysis of these contaminants in foodstuffs is a complex challenge, given their small size and the wide range of concentrations in which they appear. The development of analytical methods for these substances in various food matrices is essential for monitoring and regulatory purposes (Wenzl et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSICVJXBCGNZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

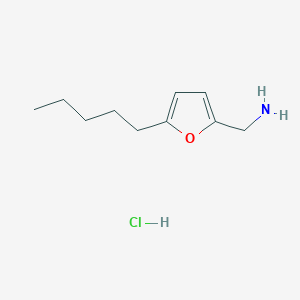
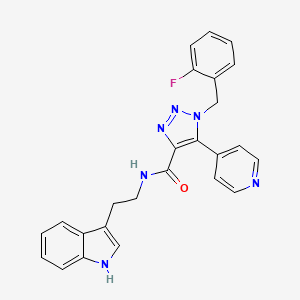
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)
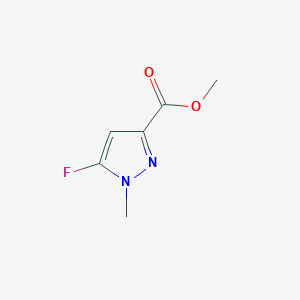
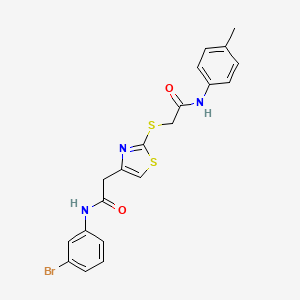
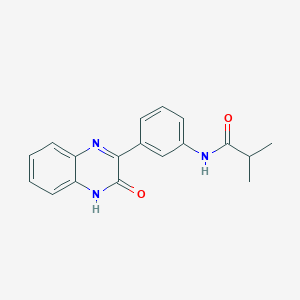
![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)
![1,4-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2682151.png)
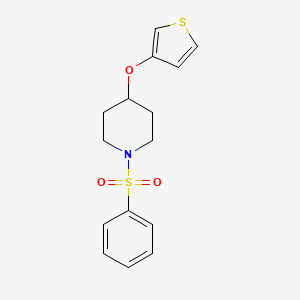
![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
